molecular formula C6H4Cl2INO B13933263 3,5-Dichloro-4-iodo-2-methoxypyridine

3,5-Dichloro-4-iodo-2-methoxypyridine

Cat. No.: B13933263
M. Wt: 303.91 g/mol
InChI Key: WVAUWEMOURERDF-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-iodo-2-methoxypyridine is a halogenated pyridine derivative with substituents at the 2-, 3-, 4-, and 5-positions of the pyridine ring. Its structure includes a methoxy group (-OCH₃) at position 2, chlorine atoms at positions 3 and 5, and an iodine atom at position 4. This combination of electron-withdrawing halogens and an electron-donating methoxy group creates a unique electronic profile, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C6H4Cl2INO

Molecular Weight

303.91 g/mol

IUPAC Name

3,5-dichloro-4-iodo-2-methoxypyridine

InChI

InChI=1S/C6H4Cl2INO/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3

InChI Key

WVAUWEMOURERDF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1Cl)I)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

The general synthetic approach starts from 2-methoxypyridine or a related methoxypyridine derivative, which undergoes sequential halogenation to install chlorine and iodine substituents at desired positions.

Directed Lithiation and Halogenation

A highly effective method involves directed lithiation of 2-methoxypyridine derivatives, followed by electrophilic halogenation:

  • Treatment of 2-bromo-4-methoxypyridine with strong bases such as lithium tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C) enables regioselective lithiation at the 3- or 5-position.
  • Subsequent reaction with electrophiles like iodine sources (e.g., sodium iodide with paraformaldehyde and trimethylsilyl chloride) introduces the iodine substituent selectively at the 4-position.
  • Chlorination can be introduced via electrophilic chlorinating agents or via halogen exchange reactions on bromo-substituted intermediates.

This method provides good regioselectivity and yields, as demonstrated in the synthesis of related substituted alkoxypyridines.

Multi-step Halogenation Sequence

An alternative approach involves:

  • Initial chlorination of 2-methoxypyridine at the 3- and 5-positions using chlorinating agents under controlled conditions.
  • Iodination at the 4-position using iodine monochloride (ICl) or sodium iodide under acidic conditions.
  • Purification and characterization to ensure selective substitution.

This sequence requires careful temperature control (2–8 °C) and inert atmosphere (nitrogen or argon) to prevent side reactions and degradation.

Representative Reaction Scheme

Step Reaction Conditions Reagents Outcome
1 Directed lithiation at -78 °C in THF Lithium tetramethylpiperidide (LTMP) Lithiation at 3- or 5-position on 2-methoxypyridine
2 Electrophilic iodination at room temperature Sodium iodide, paraformaldehyde, trimethylsilyl chloride in refluxing acetonitrile Introduction of iodine at 4-position
3 Electrophilic chlorination at low temp Chlorinating agent (e.g., N-chlorosuccinimide) Chlorination at 3- and 5-positions
4 Purification Column chromatography, recrystallization Pure 3,5-dichloro-4-iodo-2-methoxypyridine

Analytical Characterization

Purity and structure confirmation of this compound are typically achieved by:

Research Findings and Optimization Notes

  • The methoxy group at the 2-position directs electrophilic substitution to adjacent positions, influencing regioselectivity during halogenation.
  • Use of strong, bulky bases (e.g., LTMP) at low temperatures favors selective lithiation, minimizing side reactions such as pyridyne formation or halogen dance (undesired halogen migration).
  • Reaction monitoring by HPLC or TLC is essential to optimize reaction times and prevent over-halogenation or decomposition.
  • Stability of the iodine substituent requires protection from light and moisture during synthesis and storage.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Advantages Limitations
Directed Lithiation + Electrophilic Halogenation 2-Bromo-4-methoxypyridine LTMP, NaI, paraformaldehyde, TMSCl, chlorinating agents; low temp (-78 °C) High regioselectivity; good yields; scalable Requires strict temperature control; sensitive reagents
Sequential Electrophilic Halogenation 2-Methoxypyridine Chlorinating agents, ICl or NaI; inert atmosphere; low temp (2–8 °C) Simpler reagents; straightforward Potential for mixed substitution; lower selectivity
Multi-step Functional Group Interconversion Various substituted pyridines Nitration, reduction, diazotization, iodination (for related compounds) Established industrial routes for related compounds More steps; longer synthesis time

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dichloro-4-iodo-2-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The halogen atoms and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,5-Dichloro-4-iodo-3-methoxypyridine

  • Substituents : 3-OCH₃, 2-Cl, 4-I, 5-Cl .
  • Comparison: This isomer swaps the methoxy and chlorine positions relative to the target compound.

3,5-Diiodo-4-methoxypyridine

  • Substituents : 4-OCH₃, 3-I, 5-I .
  • Molecular Formula: C₆H₅I₂NO.
  • Molecular Weight : ~360.8 g/mol.
  • Comparison : Replacing chlorine with iodine increases molecular weight by ~57 g/mol and enhances polarizability, favoring halogen-bonding interactions. This compound may exhibit greater stability in radical reactions due to iodine’s lower bond dissociation energy compared to chlorine.

Functional Group Variations

4-Amino-3,5-dichloro-6-fluoro-2-methoxypyridine

  • Substituents : 2-OCH₃, 3-Cl, 5-Cl, 4-NH₂, 6-F .
  • Molecular Formula : C₆H₅Cl₂FN₂O.
  • Molecular Weight : ~210.9 g/mol.
  • Comparison: The amino group at position 4 introduces hydrogen-bonding capability, which could improve solubility in polar solvents.

3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine

  • Substituents : 3-(CH(OCH₃)₂), 4-I, 5-OCH₃ .
  • Molecular Formula: C₉H₁₂INO₃.
  • Molecular Weight : 309.10 g/mol.
  • Comparison : The dimethoxymethyl group at position 3 introduces steric bulk and hydrolytic lability, which may limit its utility in high-temperature reactions but enhance its role as a protecting group in synthetic pathways.

Data Table: Key Properties of Compared Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-OCH₃, 3-Cl, 4-I, 5-Cl C₆H₄Cl₂INO ~303.8 Balanced halogenation and methoxy
2,5-Dichloro-4-iodo-3-methoxypyridine 3-OCH₃, 2-Cl, 4-I, 5-Cl C₆H₄Cl₂INO ~303.8 Positional isomer with altered sterics
3,5-Diiodo-4-methoxypyridine 4-OCH₃, 3-I, 5-I C₆H₅I₂NO ~360.8 High polarizability, iodine-rich
4-Amino-3,5-dichloro-6-fluoro-2-methoxypyridine 2-OCH₃, 3-Cl, 5-Cl, 4-NH₂, 6-F C₆H₅Cl₂FN₂O ~210.9 Hydrogen-bonding capability
3-(Dimethoxymethyl)-4-iodo-5-methoxypyridine 3-(CH(OCH₃)₂), 4-I, 5-OCH₃ C₉H₁₂INO₃ 309.10 Steric bulk, hydrolytic sensitivity

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